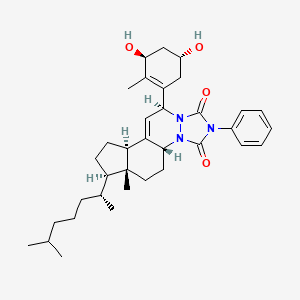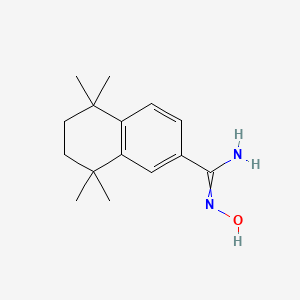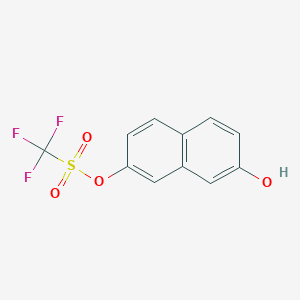
Impurity C of Alfacalcidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pre-Alfacalcidol PTAD Adduct is a biochemical compound used primarily in proteomics research. It is an impurity of alfacalcidol, a synthetic analog of Vitamin D3. The molecular formula of pre-Alfacalcidol PTAD Adduct is C35H49N3O4, and it has a molecular weight of 575.78 . This compound is known for its role in mediating intestinal calcium absorption and bone calcium metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pre-Alfacalcidol PTAD Adduct is synthesized through a [4 + 2] cycloaddition reaction of C-aryl ketenimines with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) as a synthetic equivalent of dinitrogen. This reaction produces 1,2,4-triazolo[1,2-a]cinnolines with a pendant triazolidindione group by means of a Diels-Alder/ene sequence. The treatment of such adducts with potassium hydroxide affords 3-aminocinnolines.
Industrial Production Methods
Industrial production of pre-Alfacalcidol PTAD Adduct involves cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity ranges from kilograms to metric tons, ensuring high-quality batches for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Pre-Alfacalcidol PTAD Adduct undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving pre-Alfacalcidol PTAD Adduct include PTAD, potassium hydroxide, and m-chloroperbenzoic acid. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Pre-Alfacalcidol PTAD Adduct has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: Plays a role in studying calcium metabolism and bone health.
Medicine: Investigated for its potential therapeutic effects in conditions like hypocalcemia and osteoporosis.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of pre-Alfacalcidol PTAD Adduct involves its role as an impurity of alfacalcidol, which is a synthetic analog of Vitamin D3. Alfacalcidol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, particularly in the kidneys and bones . This activation leads to the regulation of calcium homeostasis and bone metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alfacalcidol: A synthetic analog of Vitamin D3 used in the treatment of hypocalcemia and osteoporosis.
Doxercalciferol: Another synthetic analog of Vitamin D2 used in the treatment of secondary hyperparathyroidism.
Eldecalcitol: An analog of calcitriol with potent biological effects on bone diseases such as osteoporosis.
Uniqueness
Pre-Alfacalcidol PTAD Adduct is unique due to its specific chemical structure and its role as an impurity of alfacalcidol. Its ability to mediate intestinal calcium absorption and bone calcium metabolism makes it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C35H49N3O4 |
|---|---|
Molekulargewicht |
575.8 g/mol |
IUPAC-Name |
(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1 |
InChI-Schlüssel |
PTIHYNIKYFVMFI-QLUNSSTRSA-N |
Isomerische SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)





![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)



